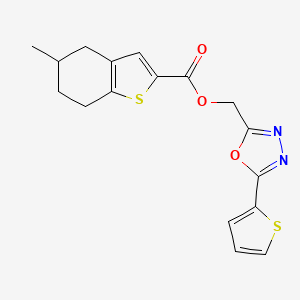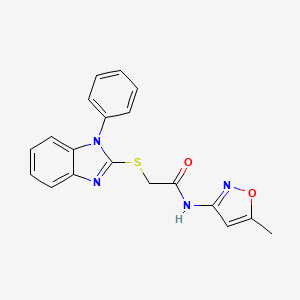![molecular formula C16H17NO4 B7533845 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one, also known as DMOX, is a synthetic compound that belongs to the class of flavonoids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Applications De Recherche Scientifique
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antioxidant, anti-inflammatory, and anticancer properties. 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one is not fully understood. However, it has been suggested that 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one exerts its anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. Moreover, 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been extensively studied, and its biological properties are well-characterized. However, one limitation of 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has several potential future directions for research. One area of interest is the development of 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one-based drugs for the treatment of cancer. Moreover, 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one and to identify its potential therapeutic targets.
Conclusion:
In conclusion, 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses significant antioxidant, anti-inflammatory, and anticancer properties and has been shown to modulate various signaling pathways. 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one has several advantages for lab experiments, including its easy synthesis and well-characterized biological properties. Future research on 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one may lead to the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one can be synthesized using various methods, including the condensation reaction between 3-methyl-5-amino-1,2-oxazole and 2,2-dimethyl-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions for several hours. After completion of the reaction, the product is purified using column chromatography to obtain pure 2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one.
Propriétés
IUPAC Name |
2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-12(21-17-10)9-19-11-4-5-13-14(18)8-16(2,3)20-15(13)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFQWZYPIYXLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)COC2=CC3=C(C=C2)C(=O)CC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)

![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)
![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)
![2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7533800.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)

![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
